

A Practical Guide to Labeling Peptides with Ald-Ph-NHS Ester

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Compound of Interest

Compound Name: Ald-Ph-NHS ester

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Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. The introduction of functional groups allows for the attachment of reporter molecules, the creation of bioconjugates, and the enhancement of therapeutic properties. The **Ald-Ph-NHS ester** (4-formylbenzoyl N-hydroxysuccinimide ester) is a versatile heterobifunctional crosslinker that facilitates the introduction of a reactive aldehyde group onto peptides. This aldehyde functionality serves as a bioorthogonal handle for subsequent conjugation reactions, most notably the Hydrazino-Pictet-Spengler (HIPS) ligation, which forms a stable carbon-carbon bond under mild, biocompatible conditions.^{[1][2]}

This guide provides a comprehensive overview and detailed protocols for the efficient labeling of peptides with **Ald-Ph-NHS ester** and the subsequent application of the aldehyde-labeled peptide in HIPS ligation.

Principle of the Method

The labeling strategy involves a two-step process. First, the N-hydroxysuccinimide (NHS) ester of the Ald-Ph-NHS reagent reacts with primary amines on the peptide, primarily the N-terminal α -amine or the ϵ -amine of lysine residues, to form a stable amide bond.^[3] This reaction is most

efficient at a slightly basic pH (8.0-8.5).^{[3][4]} The result is a peptide modified with a benzaldehyde group.

Second, the newly introduced aldehyde group can be chemoselectively ligated with a molecule containing a hydrazino-indole moiety through the Hydrazino-Pictet-Spengler (HIPS) reaction. This ligation proceeds efficiently at or near neutral pH and forms a highly stable oxacarboline linkage, which is resistant to hydrolysis, making it ideal for in vitro and in vivo applications.^{[1][2][5]}

Data Presentation

The following tables summarize the key quantitative parameters for the successful labeling of peptides with **Ald-Ph-NHS ester** and subsequent HIPS ligation.

Table 1: Recommended Reaction Conditions for Peptide Labeling with **Ald-Ph-NHS Ester**

Parameter	Recommended Value	Notes
Peptide Concentration	1-10 mg/mL	Higher concentrations can improve labeling efficiency.[3]
Molar Excess of Ald-Ph-NHS Ester	5-15 equivalents	The optimal excess depends on the peptide sequence and the number of primary amines. [3][6]
Reaction Buffer	0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer	Avoid buffers containing primary amines (e.g., Tris).[3]
Reaction pH	8.0 - 8.5	Optimal for the reaction between NHS esters and primary amines.[3][4]
Co-solvent for Ald-Ph-NHS Ester	Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)	Use a minimal volume (e.g., 10% of the total reaction volume) to dissolve the ester before adding to the aqueous peptide solution.[3][4]
Reaction Temperature	Room Temperature (20-25°C)	
Reaction Time	2-4 hours	The reaction progress can be monitored by HPLC.

Table 2: Purification and Characterization of Ald-Ph-Labeled Peptide

Method	Key Parameters	Purpose
Purification	Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)	Separation of the labeled peptide from unreacted peptide, excess Ald-Ph-NHS ester, and hydrolysis byproducts.[7][8]
C18 column	Standard stationary phase for peptide purification.[7]	
Water/Acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA)	Common mobile phase for peptide separation.[7][8]	
Characterization	Mass Spectrometry (MALDI-TOF or LC-MS)	Confirmation of the successful conjugation by observing the expected mass shift.[9][10]
HPLC Analysis	Assessment of the purity of the labeled peptide.[2][7]	

Table 3: Reaction Conditions for Hydrazino-Pictet-Spengler (HIPS) Ligation

Parameter	Recommended Value	Notes
Aldehyde-Labeled Peptide Concentration	1-5 mg/mL	
Molar Excess of Hydrazino-Indole Reagent	1.5-5 equivalents	
Reaction Buffer	100 mM Sodium Phosphate Buffer	
Reaction pH	6.0	HIPS ligation proceeds efficiently at near-neutral pH. [1] [11]
Reaction Temperature	37°C	
Reaction Time	2-12 hours	Reaction progress can be monitored by HPLC. [11]

Experimental Protocols

Protocol 1: Labeling of a Peptide with Ald-Ph-NHS Ester

This protocol describes the general procedure for labeling a peptide containing a primary amine with **Ald-Ph-NHS ester**.

Materials:

- Peptide with at least one primary amine (N-terminus or lysine side chain)
- **Ald-Ph-NHS Ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate Buffer, pH 8.3
- Purification: RP-HPLC system, C18 column, water (HPLC grade), acetonitrile (HPLC grade), trifluoroacetic acid (TFA)

- Characterization: Mass spectrometer (MALDI-TOF or LC-MS)

Procedure:

- Peptide Solution Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.
- **Ald-Ph-NHS Ester** Solution Preparation: Immediately before use, dissolve **Ald-Ph-NHS ester** in a minimal volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
- Labeling Reaction: a. Add the desired molar excess (e.g., 10 equivalents) of the **Ald-Ph-NHS ester** solution to the peptide solution. b. Gently vortex the reaction mixture to ensure thorough mixing. c. Incubate the reaction at room temperature for 2-4 hours.
- Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of ~50 mM.
- Purification: a. Purify the reaction mixture by RP-HPLC using a C18 column. b. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the labeled peptide. The increased hydrophobicity of the Ald-Ph group will typically result in a longer retention time for the labeled peptide compared to the unlabeled peptide.^[7] c. Collect the fractions corresponding to the desired product peak.
- Characterization: a. Confirm the identity of the purified product by mass spectrometry. The mass of the labeled peptide should correspond to the mass of the starting peptide plus the mass of the Ald-Ph group minus the mass of a hydrogen atom. b. Assess the purity of the final product by analytical RP-HPLC.
- Lyophilization and Storage: Lyophilize the pure fractions to obtain the Ald-Ph-labeled peptide as a powder. Store the lyophilized peptide at -20°C or -80°C.

Protocol 2: Hydrazino-Pictet-Spengler (HIPS) Ligation of an Aldehyde-Labeled Peptide

This protocol details the conjugation of an Ald-Ph-labeled peptide to a molecule containing a hydrazino-indole moiety.

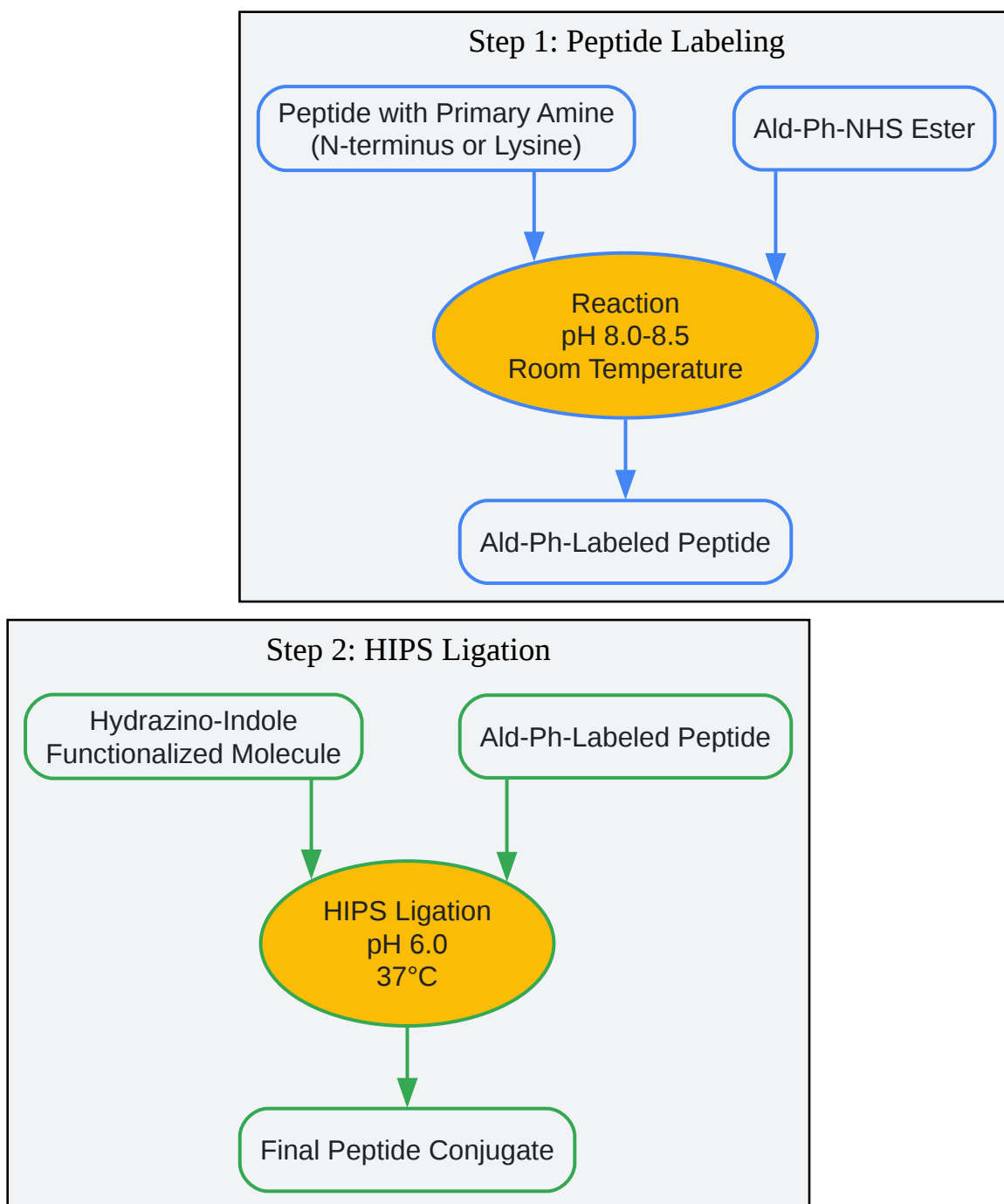
Materials:

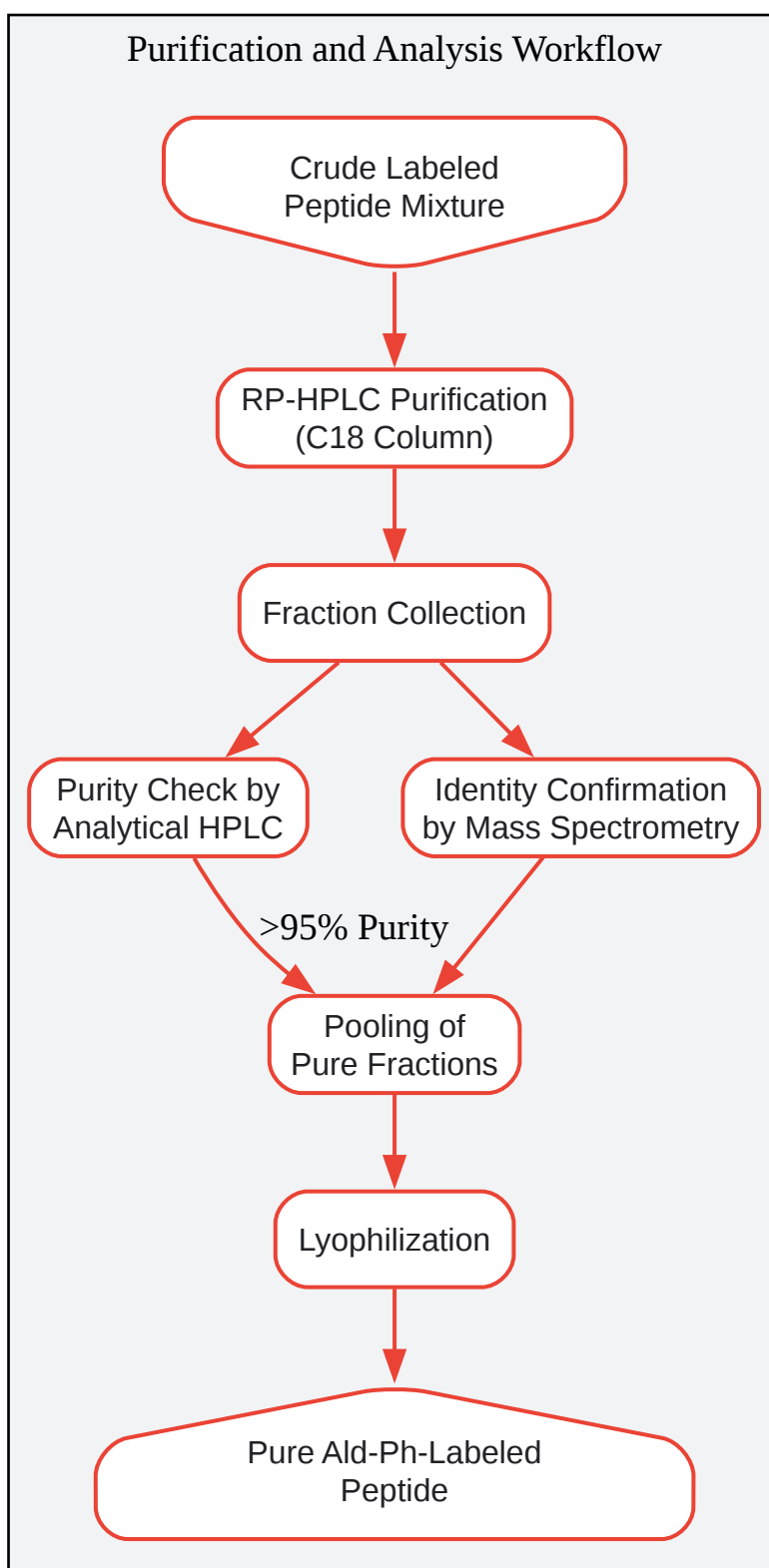
- Purified Ald-Ph-labeled peptide
- Hydrazino-indole functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide)
- 100 mM Sodium Phosphate Buffer, pH 6.0
- Purification: RP-HPLC system, C18 column, water (HPLC grade), acetonitrile (HPLC grade), trifluoroacetic acid (TFA)
- Characterization: Mass spectrometer (MALDI-TOF or LC-MS)

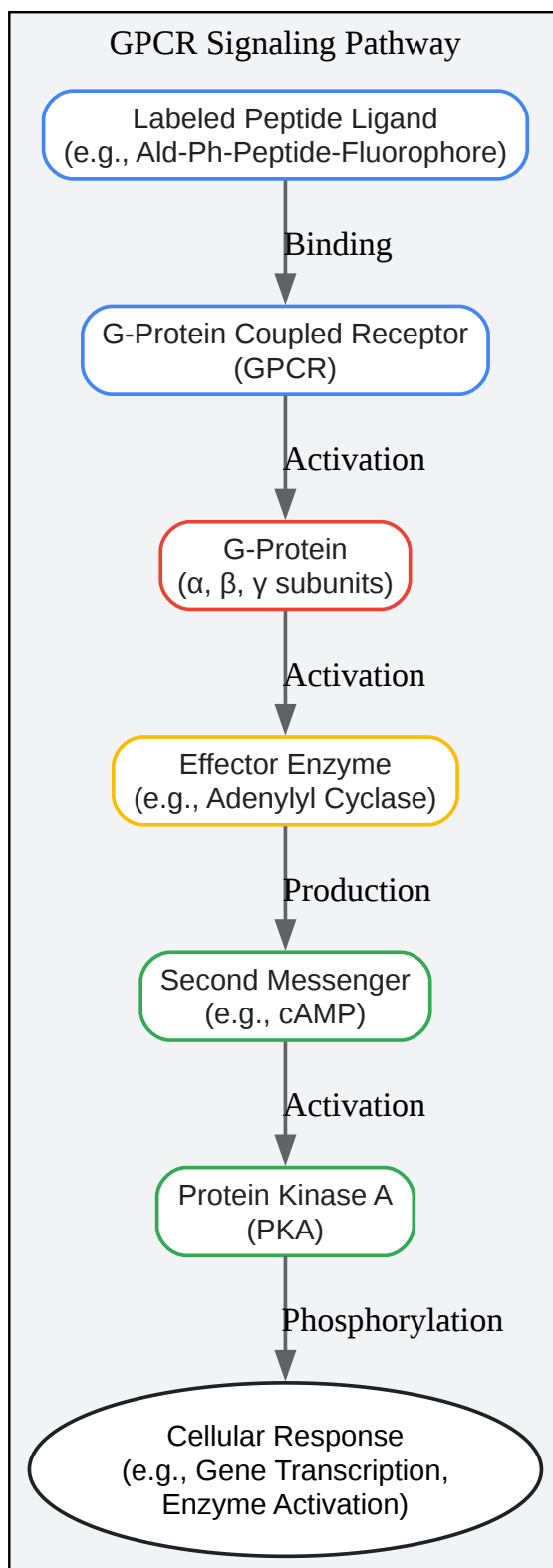
Procedure:

- Reagent Preparation: a. Dissolve the Ald-Ph-labeled peptide in 100 mM sodium phosphate buffer (pH 6.0) to a final concentration of 1-5 mg/mL. b. Dissolve the hydrazino-indole functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to create a stock solution.
- HIPS Ligation Reaction: a. Add 1.5-5 molar equivalents of the hydrazino-indole molecule to the solution of the Ald-Ph-labeled peptide. b. Incubate the reaction mixture at 37°C for 2-12 hours. The reaction progress can be monitored by RP-HPLC.
- Purification: a. Purify the reaction mixture by RP-HPLC using a C18 column and a suitable water/acetonitrile gradient with 0.1% TFA. b. Collect the fractions containing the desired conjugate.
- Characterization: a. Confirm the successful ligation by mass spectrometry, observing the expected mass of the final conjugate. b. Determine the purity of the conjugate by analytical RP-HPLC.
- Lyophilization and Storage: Lyophilize the pure fractions and store the final conjugate at -20°C or -80°C.

Visualizations







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